Cyclohexane-1,1-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

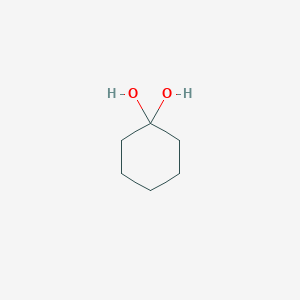

2D Structure

3D Structure

Properties

CAS No. |

28553-75-5 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

cyclohexane-1,1-diol |

InChI |

InChI=1S/C6H12O2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2 |

InChI Key |

PDXRQENMIVHKPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cyclohexane-1,1-diol: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,1-diol, the geminal diol derivative of cyclohexanone (B45756), is a molecule of significant academic interest primarily due to its transient nature. Unlike simpler aldehydes, the equilibrium of hydration for cyclohexanone heavily favors the ketone form, rendering the isolation of pure this compound a considerable challenge. This technical guide provides a comprehensive overview of the in-situ synthesis of this compound, its inherent instability, and its physicochemical properties as characterized within its equilibrium with cyclohexanone. The document details the factors governing the hydration equilibrium and presents available spectral data in the context of the ketone-diol mixture.

Introduction

Geminal diols, or gem-diols, are organic compounds featuring two hydroxyl groups attached to the same carbon atom. While some gem-diols can be stabilized and isolated, particularly those with strong electron-withdrawing groups, many, including this compound, are unstable and exist in a reversible equilibrium with their corresponding carbonyl compound and water.[1][2][3] The study of this compound is therefore intrinsically linked to the hydration of cyclohexanone. Understanding the dynamics of this equilibrium is crucial for researchers working with cyclohexanone in aqueous media, as the presence of even trace amounts of the diol can influence reaction mechanisms and outcomes.

Synthesis of this compound: An In-Situ Approach

The synthesis of this compound is achieved through the nucleophilic addition of water to the carbonyl group of cyclohexanone. This reaction is a reversible process that establishes an equilibrium between the ketone and the gem-diol.[2]

Reaction Scheme:

Cyclohexanone + Water ⇌ this compound

The equilibrium for this reaction overwhelmingly favors the starting materials, with only trace amounts of this compound being detectable in the mixture at any given time.[4] The formation of the diol can be catalyzed by either acid or base, which increases the rate at which equilibrium is achieved but does not alter the position of the equilibrium itself.[5]

Factors Influencing the Hydration Equilibrium

Several factors dictate the position of the ketone-hydrate equilibrium:

-

Steric Hindrance: The presence of the cyclohexane (B81311) ring creates some steric hindrance around the carbonyl carbon, which is less favorable for the sp³ hybridized gem-diol compared to the sp² hybridized ketone.[1][2]

-

Electronic Effects: Alkyl groups, such as the methylene (B1212753) groups in the cyclohexane ring, are electron-donating. These groups stabilize the partial positive charge on the carbonyl carbon, thus disfavoring nucleophilic attack by water and shifting the equilibrium towards the ketone.[5]

-

Intramolecular Hydrogen Bonding: While intramolecular hydrogen bonding can stabilize some gem-diols, in the case of this compound, this effect is not significant enough to overcome the unfavorable steric and electronic factors.[1][2]

Due to this inherent instability, a standard experimental protocol for the isolation of pure, solid this compound is not available in the literature. The compound is typically studied in situ in aqueous solutions of cyclohexanone.

Properties of this compound

The physical and chemical properties of this compound are challenging to determine in its pure form. The data presented below are largely computed or are representative of the equilibrium mixture with cyclohexanone.

Physical Properties

The following table summarizes the known and computed physical properties of this compound and its precursor, cyclohexanone.

| Property | This compound | Cyclohexanone |

| CAS Number | 28553-75-5[6] | 108-94-1 |

| Molecular Formula | C₆H₁₂O₂[7] | C₆H₁₀O |

| Molecular Weight | 116.16 g/mol [7] | 98.14 g/mol |

| Appearance | Not isolated; exists in solution | Colorless oily liquid |

| Melting Point | Not available | -47 °C |

| Boiling Point | Not available | 155.6 °C |

| Solubility in Water | Soluble (forms equilibrium) | 8.6 g/100 mL at 20 °C |

Spectral Data

Since this compound cannot be isolated, its spectral data is inferred from the analysis of aqueous solutions of cyclohexanone, where it exists in equilibrium.

-

¹H NMR Spectroscopy: In an aqueous solution of cyclohexanone, the proton NMR spectrum is dominated by the signals of the ketone. The protons on the alpha-carbons of cyclohexanone appear around 2.2-2.4 ppm, while the protons on the beta- and gamma-carbons appear at approximately 1.7-1.9 ppm. Signals for the diol would be expected to be very weak and potentially broadened due to chemical exchange. The hydroxyl protons of the diol would likely appear as a broad singlet, the position of which would be dependent on concentration and temperature.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of an aqueous solution of cyclohexanone shows a characteristic peak for the carbonyl carbon at around 212 ppm. The other carbons of the ring appear between 25 and 42 ppm.[8] The carbon bearing the two hydroxyl groups in this compound would be expected to appear in the range of 85-95 ppm, but due to its low concentration, this signal is generally not observed.

-

Infrared (IR) Spectroscopy: The IR spectrum of an aqueous solution of cyclohexanone is characterized by a strong absorption band for the C=O stretch of the ketone at approximately 1710 cm⁻¹.[9][10] The presence of this compound would be indicated by the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region. However, the O-H stretch of water would obscure the diol's hydroxyl signals.

Experimental Protocols

As the isolation of pure this compound is not feasible under normal conditions, a detailed experimental protocol for its synthesis and purification cannot be provided. The preparation of an aqueous solution of cyclohexanone for the in-situ study of the diol is straightforward.

Protocol for In-Situ Generation of this compound:

-

Materials: Cyclohexanone (high purity), deionized water (or D₂O for NMR studies).

-

Procedure:

-

Prepare a solution of cyclohexanone in water (or D₂O) to the desired concentration. For spectroscopic analysis, a concentration range of 1-10% (v/v) is typically used.

-

Thoroughly mix the solution to ensure homogeneity.

-

The solution now contains cyclohexanone in equilibrium with a small amount of this compound.

-

The solution can be analyzed directly by spectroscopic methods (NMR, IR) to study the equilibrium mixture.

-

Visualizations

Synthesis Pathway

Caption: Equilibrium between Cyclohexanone and this compound.

Acid-Catalyzed Hydration Mechanism

Caption: Acid-catalyzed formation of this compound.

Base-Catalyzed Hydration Mechanism

References

- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Factors Affecting the Gem-diol Equilibrium [almerja.com]

- 4. When cyclohexanone is treated with \mathrm{H}{2} \mathrm{O}, an equilibri.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | CAS#:28553-75-5 | Chemsrc [chemsrc.com]

- 7. This compound | C6H12O2 | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 10. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

Cyclohexane-1,1-diol: A Comprehensive Technical Guide on its Stability and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and structure of cyclohexane-1,1-diol, a geminal diol of significant interest in various chemical and pharmaceutical contexts. This document consolidates available data on its equilibrium with cyclohexanone (B45756), structural characteristics, and the experimental methodologies used for its study.

Introduction: The Nature of Geminal Diols

Geminal diols, or gem-diols, are organic compounds characterized by the presence of two hydroxyl groups attached to the same carbon atom. Generally, these compounds are considered unstable and exist in a reversible equilibrium with their corresponding carbonyl compounds (ketones or aldehydes) and water.[1][2][3][4] The position of this equilibrium is influenced by several factors, including electronic effects, steric hindrance, and ring strain.

The stability of a geminal diol is enhanced by the presence of electron-withdrawing groups on the same carbon atom. A classic example is chloral (B1216628) hydrate, where the strongly electron-withdrawing trichloromethyl group stabilizes the diol form.[2][3][5] In cyclic systems, the relief of ring strain upon formation of the sp³-hybridized diol from an sp²-hybridized ketone can also shift the equilibrium towards the diol.[6][7]

This compound: Stability and Equilibrium

This compound (C₆H₁₂O₂) is the geminal diol formed from the hydration of cyclohexanone.[8][9] In aqueous solutions, it exists in equilibrium with cyclohexanone and water.

Quantitative Data on Stability

For context, the equilibrium constants (Khydr = [gem-diol]/[carbonyl][H₂O]) for the hydration of other cyclic ketones have been studied. These values can provide an estimate for the behavior of cyclohexanone.

| Carbonyl Compound | Ring Size | Khydr (at 25 °C) | Reference |

| Cyclopropanone | 3 | Highly Favored | [6][7] |

| Cyclobutanone | 4 | ~0.2 | |

| Cyclopentanone | 5 | ~0.02 | |

| Cyclohexanone | 6 | ~0.002 | Estimated |

| Cycloheptanone | 7 | ~0.01 |

Note: The value for cyclohexanone is an estimate based on trends for other cyclic ketones. Precise experimental determination is required for definitive quantification.

The relatively low estimated equilibrium constant for cyclohexanone indicates that only a small fraction exists as this compound in an aqueous solution at room temperature.

Molecular Structure of this compound

The structure of this compound is characterized by a cyclohexane (B81311) ring in a chair conformation, which is the most stable arrangement for six-membered rings. The two hydroxyl groups are attached to the same carbon atom (C1).

Conformational Analysis

The cyclohexane ring can exist in two primary chair conformations that are in rapid equilibrium. For a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to minimize steric strain. In this compound, the C1 carbon is sp³ hybridized. Due to the presence of two hydroxyl groups on the same carbon, intramolecular hydrogen bonding is possible, which could influence the conformational preference and stability of the molecule.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and isolation of pure this compound are scarce due to its inherent instability. However, its in-situ generation and study in aqueous solutions are feasible.

In-situ Generation for Spectroscopic Analysis

Objective: To generate this compound in an aqueous solution to study the equilibrium with cyclohexanone using spectroscopic methods like NMR.

Materials:

-

Cyclohexanone (C₆H₁₀O)[11]

-

Deuterated water (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

A solution of cyclohexanone in a suitable deuterated solvent (e.g., acetone-d₆) is prepared.

-

A measured amount of D₂O is added to the solution in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded immediately after the addition of D₂O and then at regular intervals to observe the establishment of the equilibrium.

-

The relative concentrations of cyclohexanone and this compound are determined by integrating the respective characteristic peaks in the NMR spectra.

Determination of the Hydration Equilibrium Constant

Objective: To quantify the equilibrium constant for the hydration of cyclohexanone.

Methodology: UV-Vis Spectroscopy can be employed by monitoring the change in the molar absorption coefficient of the carbonyl group. The equilibrium constant (K) can be calculated using the following equation:

K = (εw0 - εw) / εw

where εw is the molar absorption coefficient of the carbonyl compound in water, and εw0 is the molar absorption coefficient in a non-hydrating solvent like cyclohexane.[12]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Equilibrium between cyclohexanone and this compound.

Caption: Workflow for determining the stability of this compound.

Conclusion

This compound, as a typical geminal diol derived from a cyclic ketone, predominantly exists in equilibrium with its parent ketone, cyclohexanone, in aqueous media. Its stability is relatively low compared to gem-diols stabilized by strong electron-withdrawing groups or significant ring strain relief. While direct experimental data on its isolation and detailed structure are limited, its behavior can be understood through the established principles of physical organic chemistry and by analogy to related compounds. The experimental protocols outlined provide a framework for its further investigation, which is crucial for applications in drug development and fundamental chemical research where the hydration of carbonyl compounds plays a critical role.

References

- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Geminal diol - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic chemistry - Why is cyclopropane-1,1-diol stable - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. This compound | C6H12O2 | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound;hexane-1,5-diol | C12H26O4 | CID 70612907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. physical chemistry - Equation for the equilibrium constant for the hydration of carbonyls using UV spectroscopy - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Early Research of Geminal Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, have long been recognized as pivotal, albeit often transient, intermediates in a vast array of chemical and biological processes. Their inherent instability, readily dehydrating to the corresponding carbonyl compound, made their study a significant challenge for early chemists. This technical guide delves into the foundational research on geminal diols, from their initial discovery and the study of the first stable examples to the early investigations into their synthesis, characterization, and the equilibrium that governs their existence.

Early Discoveries and Key Compounds

The concept of geminal diols emerged from the study of the hydration of aldehydes and ketones. While most simple geminal diols are fleeting intermediates, a few stable examples were discovered in the 19th and early 20th centuries, providing crucial footholds for their study.

The Accidental Discovery of Formaldehyde (B43269) and the Postulation of Methanediol (B1200039)

In 1859, the Russian chemist Aleksandr Mikhailovich Butlerov, while attempting to synthesize methylene (B1212753) glycol (methanediol), inadvertently became the first to report on formaldehyde.[1][2][3][4][5] His work, which involved the reaction of iodomethane (B122720) with silver oxalate, laid the groundwork for understanding the simplest geminal diol, even though he did not fully characterize formaldehyde at the time.[1][2] It was August Wilhelm von Hofmann who, in 1868, conclusively identified formaldehyde and established its structure.[2][3][5] The existence of methanediol in aqueous solutions of formaldehyde was a topic of significant early interest, with studies on its polymerization and chemical properties.[2]

Chloral (B1216628) Hydrate (B1144303): The First Stable Geminal Diol

The first stable geminal diol to be synthesized and isolated was chloral hydrate, prepared by Justus von Liebig in 1832.[6] Liebig synthesized this compound through the chlorination of ethanol.[7] The stability of chloral hydrate is attributed to the strong electron-withdrawing effect of the trichloromethyl group, which destabilizes the adjacent carbonyl group in the corresponding aldehyde (chloral) and thus shifts the hydration equilibrium towards the geminal diol form.[8] Its sedative properties, discovered later, led to its widespread use in medicine.[9]

Ninhydrin (B49086): A Stable Geminal Diol with Unique Reactivity

In 1910, Siegfried Ruhemann accidentally discovered ninhydrin while attempting to synthesize dicarbonyl compounds.[10][11][12] He noted that the compound, 2,2-dihydroxyindane-1,3-dione, existed as a stable hydrate.[12] Ruhemann also observed its now-famous color reaction with amino acids, forming a deep purple product later named "Ruhemann's Purple."[11][12] This discovery would become the basis for a crucial analytical method for the detection and quantification of amino acids.[10][11]

Early Synthetic Methodologies and Experimental Protocols

The primary route to geminal diols in early research was the hydration of aldehydes and ketones. The direct isolation of the geminal diol was often impossible due to the unfavorable equilibrium. However, the synthesis of stable derivatives provided indirect evidence of their formation.

Synthesis of Chloral Hydrate (Liebig, 1832)

While Liebig's original 1832 publication in Annalen der Pharmacie provides the initial report, detailed experimental procedures from that era are often sparse. The synthesis involved the reaction of chlorine gas with ethanol.[7] A general representation of the reaction is as follows:

Reaction: C₂H₅OH + 4Cl₂ → C₂HCl₃O + 5HCl

Followed by hydration:

C₂HCl₃O + H₂O → C₂H₃Cl₃O₂

-

Experimental Details (Reconstructed from historical context): Chlorine gas would have been passed through absolute ethanol, likely with gradual heating. The reaction is complex, proceeding through acetaldehyde (B116499) and its chlorinated derivatives. The resulting crude chloral would then be distilled and mixed with a stoichiometric amount of water to form the crystalline hydrate. Purification would have been achieved by recrystallization.

Synthesis of Formaldehyde (Butlerov, 1859)

Butlerov's synthesis involved the reaction of methylene iodide with silver oxalate.[1][2]

Reaction: CH₂I₂ + Ag₂C₂O₄ → [CH₂(C₂O₄)] → CH₂O + CO + CO₂ + 2AgI

-

Experimental Details (Reconstructed from historical context): The reactants would have been heated, and the gaseous products, including formaldehyde, would have been collected. Butlerov described the formation of a white polymer of formaldehyde (paraformaldehyde).[2]

Synthesis of Ninhydrin (Ruhemann, 1910)

Ruhemann's synthesis of ninhydrin involved the reaction of 1-indanone (B140024) with p-nitrosodimethylaniline, which unexpectedly led to the formation of 1,2,3-indanetrione, which exists as the stable hydrate.[12]

The Carbonyl Hydration Equilibrium: Early Quantitative Studies

The reversible nature of the hydration of carbonyl compounds was a central theme in early research. The position of the equilibrium is dependent on the structure of the carbonyl compound.

General Equilibrium: R-CO-R' + H₂O ⇌ R-C(OH)₂-R'

Early in the 20th century, chemists began to quantify this equilibrium. Spectroscopic methods, particularly UV spectroscopy, were among the first techniques used to determine the hydration equilibrium constants (Khyd).[12] The principle behind this method is that the carbonyl group has a characteristic UV absorption (n→π* transition) in the 260-300 nm region, while the corresponding geminal diol is transparent in this region. The equilibrium constant could be calculated from the difference in molar absorptivity in a non-hydrating solvent (like cyclohexane) versus in water.[12]

| Carbonyl Compound | Khyd (at ~20-25 °C) | Early 20th Century Method |

| Formaldehyde | ~2000 | UV Spectroscopy, Polarography |

| Acetaldehyde | ~1.0-1.4 | UV Spectroscopy, NMR |

| Acetone | ~0.0014 | UV Spectroscopy, NMR |

| Chloral | High (favors hydrate) | N/A (qualitatively known) |

Note: The precise values and methods from the earliest studies are difficult to pinpoint without access to the original publications, but the relative magnitudes were established through these early techniques.

Early Mechanistic Insights: Acid and Base Catalysis

It was recognized early on that the hydration of carbonyls is catalyzed by both acids and bases.[13][14][15]

Base-Catalyzed Hydration

Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by water to yield the geminal diol.[14]

Caption: Base-catalyzed hydration of a carbonyl compound.

Acid-Catalyzed Hydration

In acidic solution, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This "activated" carbonyl is then attacked by the weaker nucleophile, water. A subsequent deprotonation step yields the geminal diol.[14][16]

Caption: Acid-catalyzed hydration of a carbonyl compound.

Classical Characterization Methods

Before the advent of modern spectroscopic techniques like NMR and IR spectroscopy, chemists relied on a variety of classical methods to characterize compounds, including unstable intermediates like geminal diols.

-

Derivatization: One common approach was to convert the unstable compound into a stable, crystalline derivative with a sharp melting point. For geminal diols, this was challenging due to the ready loss of water. However, reactions of the parent aldehyde or ketone were used to infer the presence of the hydrate. For example, the formation of acetals by reaction with alcohols in the presence of an acid catalyst would proceed through the geminal diol as an intermediate.

-

Physical Properties: For stable geminal diols like chloral hydrate, classical physical properties were determined. These included melting point, boiling point (often with decomposition), and solubility in various solvents.[10]

-

Reaction Kinetics: Studying the rates of reactions of aldehydes and ketones in aqueous solutions provided insights into the hydration equilibrium. For example, the rate of a reaction that only proceeds with the free carbonyl form would be dependent on the rate of dehydration of the geminal diol.

Caption: Early workflow for the study of geminal diols.

Conclusion

The early research on geminal diols, conducted in an era without the sophisticated analytical tools available today, stands as a testament to the ingenuity and perseverance of pioneering chemists. Through the study of a few key stable examples and the clever use of kinetic and equilibrium studies, they laid the essential groundwork for our modern understanding of these ubiquitous and fundamentally important chemical species. This historical perspective not only enriches our appreciation of the field but also provides valuable context for ongoing research in areas ranging from synthetic organic chemistry to atmospheric science and drug development.

References

- 1. Formaldehyde - Wikipedia [en.wikipedia.org]

- 2. cia.gov [cia.gov]

- 3. History of Formaldehyde - Formacare [formacare.eu]

- 4. capitalresin.com [capitalresin.com]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. gdch.de [gdch.de]

- 7. scispace.com [scispace.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. US2456545A - Synthesis of chloral - Google Patents [patents.google.com]

- 10. speedypaper.com [speedypaper.com]

- 11. Ninhydrin hydrate: history and applications_Chemicalbook [chemicalbook.com]

- 12. The development of novel ninhydrin analogues - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

"thermodynamics of Cyclohexane-1,1-diol formation"

An In-depth Technical Guide on the Thermodynamics of Cyclohexane-1,1-diol Formation

For: Researchers, scientists, and drug development professionals.

Abstract

The reversible hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry. This guide provides a detailed thermodynamic analysis of the formation of this compound from the hydration of cyclohexanone (B45756). Understanding the thermodynamic parameters governing this equilibrium is crucial for controlling reaction outcomes and for applications in medicinal chemistry and materials science where the reactivity and stability of carbonyl compounds are paramount. This document summarizes key thermodynamic data, outlines detailed experimental protocols for their determination, and provides visual representations of the reaction and experimental workflows.

Introduction

The addition of water to a carbonyl group to form a geminal diol (hydrate) is a reversible process. For most simple ketones, the equilibrium lies significantly to the left, favoring the carbonyl compound. However, the position of this equilibrium is sensitive to electronic and steric factors. Cyclohexanone serves as a classic model for studying the thermodynamics of this transformation. The equilibrium between cyclohexanone and its hydrate, this compound, is governed by the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

The reaction is as follows:

Cyclohexanone + H₂O ⇌ this compound

This document provides a comprehensive overview of the thermodynamic landscape of this reaction, compiling data from various studies and detailing the methodologies used to obtain this information.

Thermodynamic Data

The formation of this compound is characterized by a set of thermodynamic parameters that define the spontaneity and position of the equilibrium at various temperatures. The data compiled from literature sources are summarized below.

| Parameter | Value | Units | Conditions | Reference |

| Equilibrium Constant (Keq) | 0.022 | dimensionless | 25 °C (298 K) in D₂O | |

| 0.019 | dimensionless | 33 °C (306 K) in H₂O | ||

| Gibbs Free Energy (ΔG°) | +9.9 | kJ/mol | 25 °C (298 K) | |

| +10 | kJ/mol | 25 °C (298 K) in D₂O | ||

| Enthalpy (ΔH°) | -19.7 | kJ/mol | in D₂O | |

| -20 | kJ/mol | in H₂O | ||

| Entropy (ΔS°) | -100 | J/mol·K | in D₂O | |

| -99 | J/mol·K | in H₂O |

Note: The equilibrium constant, Keq, is defined as [this compound] / [Cyclohexanone]. A value less than 1 indicates that the equilibrium favors the reactants (cyclohexanone).

Experimental Protocols

The determination of the thermodynamic parameters for the hydration of cyclohexanone involves precise measurements of the equilibrium concentrations at various temperatures. The most common and accurate method involves Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Equilibrium Constant (Keq) using ¹H NMR Spectroscopy

This protocol outlines the steps to determine the equilibrium constant for the hydration of cyclohexanone.

Materials:

-

Cyclohexanone (high purity)

-

Deuterium oxide (D₂O) or deionized water (H₂O)

-

NMR tubes

-

Constant temperature bath or temperature-controlled NMR probe

Procedure:

-

Sample Preparation: A solution of cyclohexanone in the chosen solvent (e.g., D₂O) is prepared at a known concentration (e.g., 0.1 M).

-

Equilibration: The sample is allowed to equilibrate at a specific, constant temperature. For this reaction, equilibrium is typically reached within minutes.

-

NMR Spectrum Acquisition: A ¹H NMR spectrum of the equilibrated sample is acquired. It is crucial to ensure the temperature is stable during the acquisition.

-

Signal Integration: The ¹H NMR spectrum will show distinct signals for cyclohexanone and this compound. The α-protons of cyclohexanone typically appear around 2.2-2.4 ppm, while the α-protons of the diol are shifted upfield to around 1.5-1.7 ppm. The integrated areas of these signals are proportional to the molar concentrations of the respective species.

-

Calculation of Keq: The equilibrium constant is calculated using the integrated areas:

-

Keq = (Integral of Diol Protons / Number of Diol Protons) / (Integral of Ketone Protons / Number of Ketone Protons)

-

Since both species have 4 α-protons, the calculation simplifies to: Keq = Integral of Diol α-protons / Integral of Ketone α-protons.

-

Determination of ΔH° and ΔS° (Van't Hoff Analysis)

This protocol describes how to determine the enthalpy and entropy changes from the temperature dependence of the equilibrium constant.

Procedure:

-

Variable Temperature NMR: The procedure outlined in section 3.1 is repeated at several different temperatures (e.g., over a range of 25 °C to 60 °C).

-

Data Collection: A series of Keq values at different temperatures (T) is obtained.

-

Van't Hoff Plot: The data is plotted according to the Van't Hoff equation:

-

ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)

-

A plot of ln(Keq) versus 1/T will yield a straight line.

-

-

Parameter Calculation:

-

The slope of the line is equal to -ΔH°/R. Thus, ΔH° = - (slope) × R , where R is the ideal gas constant (8.314 J/mol·K).

-

The y-intercept of the line is equal to ΔS°/R. Thus, ΔS° = (y-intercept) × R .

-

Visualizations

Reaction Equilibrium Pathway

Caption: The reversible equilibrium between cyclohexanone and water to form this compound.

Experimental Workflow for Thermodynamic Analysis

Caption: Workflow for determining thermodynamic parameters using variable temperature NMR.

Conclusion

The hydration of cyclohexanone to this compound is an endergonic process (positive ΔG°) at standard conditions, indicating that the equilibrium favors the ketone. The reaction is enthalpically favorable (negative ΔH°) but entropically unfavorable (negative ΔS°), as two molecules combine to form one, leading to a more ordered system. This entropy penalty is the dominant factor that disfavors the formation of the diol at room temperature. The detailed protocols and data presented in this guide offer a robust framework for researchers studying carbonyl chemistry and related thermodynamic principles.

Spectroscopic Analysis of Cyclohexane-1,1-diol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,1-diol, the geminal diol hydrate (B1144303) of cyclohexanone (B45756), presents a significant analytical challenge due to its inherent instability and its existence in a dynamic equilibrium that heavily favors the parent ketone in aqueous media. Direct isolation and spectroscopic characterization of this compound are therefore impractical. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on in-situ methodologies and computational approaches required to characterize this transient species. It details experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy suitable for analyzing equilibrium mixtures and presents computationally derived spectroscopic data to serve as a reference for researchers. This guide is intended to equip scientists in pharmaceutical development and related fields with the necessary knowledge to approach the analysis of this and similar unstable geminal diols.

Introduction: The Challenge of a Transient Geminal Diol

Geminal diols, or hydrates, are compounds with two hydroxyl groups attached to the same carbon atom. They are formed by the nucleophilic addition of water to a carbonyl group. For most simple ketones, this hydration equilibrium lies far to the side of the carbonyl compound. This compound is a classic example of such an unstable gem-diol, existing in a reversible equilibrium with cyclohexanone and water.

The equilibrium strongly favors the ketone form, with only trace amounts of the hydrate present in an aqueous solution. This instability makes the isolation of this compound for conventional spectroscopic analysis unfeasible. Consequently, its characterization relies on in-situ spectroscopic techniques that can probe the equilibrium mixture and computational chemistry to predict its spectral properties. Understanding the spectroscopic signature of this minor component is crucial for studies involving reaction kinetics, impurity profiling, and formulation development where cyclohexanone is a reactant or solvent in an aqueous environment.

The Cyclohexanone-Cyclohexane-1,1-diol Equilibrium

The central challenge in the analysis of this compound is its existence as a minor component in an equilibrium with its parent ketone, cyclohexanone.

Caption: The reversible hydration of cyclohexanone to form this compound.

Spectroscopic Data

Due to the aforementioned instability, experimental spectroscopic data for pure this compound is not available. The data presented in this section is based on computational predictions and experimental data from closely related stable geminal diols found in the literature. These values serve as the best available reference for identifying the spectral features of this compound in an equilibrium mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for in-situ analysis. Although the low concentration of this compound makes detection challenging, signals can be observed with high-field instruments and appropriate experimental parameters. The following tables provide predicted chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OH | ~ 5-7 | Singlet (broad) | Position is solvent and temperature dependent; may exchange with water. Based on stable macrocyclic gem-diols.[1] |

| -CH₂ (α to C(OH)₂) | ~ 1.5 - 1.7 | Multiplet | |

| -CH₂ (β to C(OH)₂) | ~ 1.4 - 1.6 | Multiplet | |

| -CH₂ (γ to C(OH)₂) | ~ 1.4 - 1.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C(OH)₂ | ~ 95 - 98 | The most downfield and characteristic signal. Based on stable macrocyclic gem-diols.[1] |

| -CH₂ (α to C(OH)₂) | ~ 30 - 35 | |

| -CH₂ (β to C(OH)₂) | ~ 20 - 25 |

Infrared (IR) Spectroscopy Data

Attenuated Total Reflectance (ATR)-FTIR is well-suited for analyzing aqueous solutions. The IR spectrum of an aqueous solution of cyclohexanone will be dominated by the ketone's strong C=O stretch. However, the formation of the diol can be inferred by the appearance of C-O and O-H stretching frequencies and the decrease in the intensity of the C=O band.

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Broad, Strong | Characteristic of hydrogen-bonded hydroxyl groups. |

| C-H Stretch | 2850 - 2960 | Strong | From the cyclohexane (B81311) ring. |

| O-C-O Stretch | 1000 - 1100 | Medium | Key indicator of the gem-diol structure. |

| C-O Stretch | 1000 - 1200 | Medium-Strong |

Experimental Protocols

The analysis of this compound requires carefully designed in-situ experiments. The following protocols provide a starting point for researchers.

In-situ Quantitative NMR (qNMR) Spectroscopy

This protocol is designed to detect and potentially quantify the amount of this compound at equilibrium in an aqueous solution of cyclohexanone.

Caption: A typical workflow for the quantitative NMR analysis of the cyclohexanone hydration equilibrium.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of cyclohexanone and a suitable internal standard (e.g., DSS or maleic acid) into a vial. The internal standard should have signals that do not overlap with the analyte signals.

-

Dissolve the mixture in a known volume of deuterium (B1214612) oxide (D₂O) in a volumetric flask to create a stock solution of known concentration.

-

Transfer an aliquot of the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion and sensitivity.

-

Ensure the spectrometer is well-shimmed to obtain sharp lineshapes.

-

To ensure accurate quantification, set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest (both cyclohexanone and the diol).

-

Use a calibrated 90° pulse angle to maximize signal intensity.

-

Acquire a sufficient number of scans to obtain a high signal-to-noise ratio, which is critical for detecting the low-concentration diol.

-

-

Data Processing and Analysis:

-

Process the Free Induction Decay (FID) with minimal to no line broadening.

-

Perform a careful baseline correction across the entire spectrum.

-

Integrate the well-resolved signals corresponding to cyclohexanone, the predicted signals for this compound (e.g., the region for the gem-diol carbon in ¹³C NMR), and the internal standard.

-

Calculate the molar ratio of the diol to the ketone to determine the equilibrium constant.

-

In-situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol allows for the qualitative and semi-quantitative analysis of the cyclohexanone hydration equilibrium in an aqueous solution.

Caption: Workflow for the analysis of aqueous cyclohexanone solutions using ATR-FTIR.

Detailed Methodology:

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a single-bounce or multi-bounce ATR accessory. A diamond ATR crystal is robust and suitable for aqueous solutions.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water vapor interference.

-

-

Background Collection:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) followed by deionized water, and dry it completely.

-

Acquire a background spectrum of the deionized water. This is crucial for subsequent spectral subtraction.

-

-

Sample Measurement:

-

Place a small amount of the aqueous cyclohexanone solution onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a spectral subtraction of the water background from the sample spectrum. This is a critical step and may require careful adjustment of the subtraction factor to avoid creating "derivative-like" artifacts, especially in the broad water absorption regions.

-

Examine the resulting difference spectrum. The prominent C=O stretching band of cyclohexanone will be visible (around 1710 cm⁻¹).

-

Look for the appearance of broad O-H stretching bands (3200-3600 cm⁻¹) and C-O stretching bands (1000-1200 cm⁻¹) that are not attributable to cyclohexanone or residual water subtraction artifacts. These are indicative of the presence of this compound.

-

Mass Spectrometry

Direct analysis of this compound by mass spectrometry is complicated by its instability. In a typical electron ionization (EI) mass spectrum of cyclohexanone, the molecular ion peak is observed at m/z 98. It is unlikely that a molecular ion corresponding to the diol (m/z 116) would be observed under standard GC-MS conditions, as the diol would readily dehydrate back to cyclohexanone in the heated injection port and column.

Electrospray ionization (ESI) from an aqueous solution might offer a possibility of observing the hydrated species, potentially as a protonated molecule [M+H]⁺ at m/z 117 or as an adduct with other ions. However, the low concentration at equilibrium makes this a challenging experiment.

Conclusion and Future Outlook

The spectroscopic analysis of this compound is a prime example of characterizing an unstable species in-situ. Due to the unfavorable equilibrium of cyclohexanone hydration, direct experimental data for the isolated diol is absent from the scientific literature. This guide has outlined the necessary approaches, which rely on a combination of in-situ analytical techniques, primarily high-field qNMR and ATR-FTIR, and computational chemistry.

For researchers in the pharmaceutical and chemical industries, the key takeaway is the importance of considering the potential for hydrate formation when working with carbonyl-containing compounds in aqueous environments. While often a minor species, the presence of a gem-diol can have implications for reaction mechanisms, degradation pathways, and product purity.

Future work in this area would greatly benefit from advanced computational studies to provide a more definitive set of predicted spectroscopic data for this compound. Furthermore, the application of advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could potentially be used to distinguish the diol from the ketone in solution based on their different diffusion coefficients. Such data would provide a more complete picture of this transient yet important chemical species.

References

Cyclohexane-1,1-diol: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclohexane-1,1-diol (CAS Number: 28553-75-5), a geminal diol that exists in equilibrium with cyclohexanone (B45756) in aqueous media. Due to its transient nature, isolating pure this compound is challenging. This document summarizes its known properties, outlines experimental approaches for its in-situ identification, and presents theoretically derived spectral data to aid in its characterization. The methodologies and data presented are intended to support researchers in understanding and working with this compound, particularly in the context of its equilibrium with cyclohexanone.

Chemical Identification and Properties

This compound is a unique molecule whose identification is intrinsically linked to its corresponding ketone, cyclohexanone. The equilibrium between these two forms is a critical aspect of its chemistry.

| Property | Value | Source |

| CAS Number | 28553-75-5 | [1] |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Monohydrated cyclohexanone | N/A |

The Cyclohexanone-Cyclohexane-1,1-diol Equilibrium

The primary challenge in studying this compound is its existence in a dynamic equilibrium with cyclohexanone in the presence of water. This hydration reaction is a reversible nucleophilic addition to the carbonyl group of cyclohexanone.

Experimental Protocols for Identification

Direct synthesis and isolation of pure this compound are not practical due to the unfavorable equilibrium. Therefore, characterization relies on in-situ analytical techniques performed on aqueous solutions of cyclohexanone.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the signals of this compound in an equilibrium mixture with cyclohexanone.

Methodology:

-

Sample Preparation: Prepare a saturated solution of high-purity cyclohexanone in deuterium (B1214612) oxide (D₂O). The use of D₂O is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra of the solution at a controlled temperature (e.g., 298 K).

-

Use a high-field NMR spectrometer for better signal resolution.

-

For ¹³C NMR, a sufficient number of scans will be necessary to observe the signal of the diol, which will be present in a lower concentration.

-

-

Spectral Analysis:

-

In the ¹³C NMR spectrum, the signal for the carbonyl carbon of cyclohexanone will be observed around 212 ppm. A smaller signal, expected to be in the range of 90-100 ppm, can be attributed to the quaternary carbon of this compound (C(OH)₂).

-

In the ¹H NMR spectrum, the signals for the cyclohexane (B81311) ring protons will be complex due to the presence of both cyclohexanone and this compound. The hydroxyl protons of the diol will likely be a broad singlet, and its position will be dependent on concentration and temperature.

-

Predicted Spectroscopic Data

In the absence of experimental spectra of the pure compound, computational methods provide a valuable tool for predicting the spectroscopic properties of this compound. The following data are based on theoretical calculations and should be used as a reference for comparison with in-situ experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C(OH)₂) | 95 ± 5 |

| C2, C6 | 35 ± 5 |

| C3, C5 | 25 ± 5 |

| C4 | 28 ± 5 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3600 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 2950 - 2850 | Strong |

| C-O stretch | 1100 - 1000 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 98 | [M - H₂O]⁺ |

| 83 | [M - H₂O - CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the identification and characterization of this compound in an aqueous medium.

Stability and Handling

This compound is expected to be stable only in aqueous solutions. Attempts to isolate it will likely result in dehydration back to cyclohexanone. Therefore, all studies should be conducted in an aqueous environment. Standard laboratory safety precautions for handling ketones should be followed when working with solutions of cyclohexanone.

Conclusion

This compound presents a unique case for chemical characterization due to its equilibrium with cyclohexanone. While the pure compound is elusive, this guide provides a framework for its identification and study within its aqueous environment. The combination of in-situ experimental techniques and computational predictions offers a robust approach for researchers and drug development professionals to understand the properties and behavior of this geminal diol. The provided data and protocols serve as a foundational resource for future investigations into the role of this compound in relevant chemical and biological systems.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Geminal Diol Formation in Cyclohexanone (B45756)

Abstract

The hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry. While the equilibrium for most simple ketones lies far to the side of the carbonyl compound, the reaction is of significant interest for understanding reaction mechanisms and the influence of molecular structure on reactivity. This technical guide provides a comprehensive overview of the mechanism, thermodynamics, and kinetics of geminal diol formation from cyclohexanone. It includes detailed experimental protocols for studying the reaction and summarizes key quantitative data. The principles discussed herein are relevant to professionals in chemical research and drug development, where understanding molecular interactions and stability is paramount.

Introduction

Cyclohexanone is a six-carbon cyclic ketone that serves as a key intermediate in the production of polymers like nylon.[1] Its reaction with water to form the corresponding geminal diol, cyclohexane-1,1-diol, is a reversible nucleophilic addition reaction.[2] This process, also known as hydration, is typically unfavorable for simple ketones, with the equilibrium favoring the carbonyl species.[3] However, the study of this equilibrium provides valuable insights into the electronic and steric effects that govern carbonyl reactivity. The reaction can be catalyzed by either acid or base, which significantly increases the rate at which equilibrium is achieved but does not alter the position of the equilibrium itself.[2][3]

Mechanism of Geminal Diol Formation

The formation of this compound from cyclohexanone and water is a reversible process that can be catalyzed by acid or base.[4]

Acid-Catalyzed Hydration

Under acidic conditions, the reaction proceeds through a three-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent deprotonation.[2][5]

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[5] This results in the formation of a protonated geminal diol.

-

Deprotonation: A water molecule acts as a base to deprotonate the oxonium ion, yielding the neutral geminal diol and regenerating the acid catalyst.[5]

Caption: Acid-catalyzed mechanism of cyclohexanone hydration.

Base-Catalyzed Hydration

In the presence of a base, the mechanism involves the direct attack of a stronger nucleophile, the hydroxide (B78521) ion (⁻OH), on the carbonyl carbon.[4]

-

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming an alkoxide intermediate.[6]

-

Protonation of the Alkoxide: The negatively charged alkoxide intermediate is protonated by a water molecule to form the geminal diol, regenerating the hydroxide catalyst.[2]

Caption: Base-catalyzed mechanism of cyclohexanone hydration.

Thermodynamics and Equilibrium

The hydration of most aldehydes and ketones is a reversible reaction where the equilibrium generally favors the carbonyl compound.[4] For ketones, the equilibrium constant (Keq) is typically very small, often less than 0.01, indicating that less than 1% of the hydrate (B1144303) is present at equilibrium.[2][3] This is due to the stabilizing effect of the alkyl groups on the carbonyl carbon.

However, the position of the equilibrium is influenced by steric strain. It has been reported that the Keq for the hydration of cyclohexanone is approximately 25 times larger than that for cyclopentanone (B42830).[7] This is attributed to the relief of torsional strain in the six-membered ring when the sp²-hybridized carbonyl carbon converts to an sp³-hybridized carbon in the geminal diol. In cyclohexanone, the planar arrangement around the C=O group introduces eclipsing interactions, which are relieved in the tetrahedral geminal diol structure.

| Compound | Keq (Hydration) | Notes |

| Cyclohexanone | ~25x that of cyclopentanone | Relief of torsional strain favors hydrate formation.[7] |

| Acetone | ~10⁻³ | Representative of a simple acyclic ketone.[8] |

| Formaldehyde | ~10³ | Lacks electron-donating alkyl groups, favoring the hydrate.[8] |

Kinetics

The rate of hydration is significantly accelerated by acid or base catalysis.[3] In neutral water, the reaction is slow.

-

Acid catalysis enhances the reaction rate by making the carbonyl carbon more electrophilic through protonation.[9]

-

Base catalysis increases the rate by providing a much stronger nucleophile (hydroxide ion) than water.[6]

Experimental Protocols

Studying the formation of this compound requires methods to monitor the reaction progress and determine the concentrations of the species at equilibrium.

Protocol 1: Monitoring Hydration Kinetics by UV-Vis Spectroscopy

This protocol is adapted from methods used to study the kinetics of ketone hydration.[10] It relies on the change in absorbance of the n→π* transition of the carbonyl group as it is converted to the geminal diol.

Objective: To measure the rate of hydration of cyclohexanone under acidic or basic conditions.

Materials:

-

Cyclohexanone (reagent grade)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Spectrophotometer-grade solvent (e.g., acetonitrile, if needed)

-

Quartz cuvettes (1 cm path length)

-

Thermostatted cell holder for the spectrophotometer

Procedure:

-

Prepare a stock solution of cyclohexanone in the chosen solvent.

-

Set up the spectrophotometer: Set the wavelength to the λmax of the n→π* transition of cyclohexanone (approx. 285 nm). Equilibrate the thermostatted cell holder to the desired temperature (e.g., 25 °C).

-

Initiate the reaction: In a quartz cuvette, mix the aqueous acid or base solution with the solvent. Place the cuvette in the spectrophotometer and record a baseline.

-

Inject a small, known volume of the cyclohexanone stock solution into the cuvette, mix rapidly, and immediately start recording the absorbance at fixed time intervals.

-

Monitor the reaction: Continue recording until the absorbance value becomes constant, indicating that equilibrium has been reached.

Data Analysis: The observed first-order rate constant (k_obs) can be determined by fitting the absorbance (A) versus time (t) data to the following equation: A(t) = A_eq + (A_0 - A_eq) * exp(-k_obs * t) where A_0 is the initial absorbance and A_eq is the absorbance at equilibrium.

Protocol 2: Determination of the Equilibrium Constant (Keq) by ¹H NMR Spectroscopy

This protocol uses the integration of NMR signals corresponding to cyclohexanone and its geminal diol to determine the equilibrium constant.[11]

Objective: To determine the equilibrium constant for the hydration of cyclohexanone.

Materials:

-

Cyclohexanone

-

Deuterated water (D₂O)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Prepare a solution of cyclohexanone in D₂O directly in an NMR tube. A typical concentration would be around 0.1 M.

-

Equilibration: Allow the sample to stand at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached. This may take several hours or days.[10]

-

Acquire ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum of the equilibrated sample.

-

Signal Identification: Identify the characteristic signals for cyclohexanone and this compound. The α-protons of cyclohexanone typically appear around 2.3 ppm, while the protons of the diol will have different chemical shifts.

-

Integration: Carefully integrate the signals corresponding to a specific set of protons for both the ketone and the diol.

Data Analysis: The equilibrium constant, Keq, is calculated using the following formula: Keq = [this compound] / [Cyclohexanone] This ratio can be determined from the integrated areas of the respective NMR signals, after normalizing for the number of protons each signal represents.

Caption: Experimental workflow for Keq determination by NMR.

Conclusion

The formation of a geminal diol from cyclohexanone is a classic example of nucleophilic addition to a carbonyl group. While the equilibrium lies towards the reactant ketone, the reaction is readily catalyzed by both acids and bases. The enhanced stability of the geminal diol compared to that of cyclopentanone highlights the significant role of steric and torsional strain in determining chemical equilibria. The mechanisms and experimental approaches detailed in this guide provide a robust framework for researchers and professionals to investigate the reactivity of cyclic ketones and related compounds.

References

- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 5. Question: Draw the complete reaction mechanism for the hydration of cyclo.. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solved 7. The Keq for the hydration of cyclohexanone (n = 2, | Chegg.com [chegg.com]

- 8. Geminal diol - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. open.library.ubc.ca [open.library.ubc.ca]

In-depth Theoretical Conformational Analysis of Cyclohexane-1,1-diol: A Guide for Researchers

Abstract

Cyclohexane-1,1-diol, a geminal diol derivative of cyclohexane (B81311), presents a unique case for conformational analysis due to the presence of two hydroxyl groups on the same carbon atom. This arrangement introduces complex stereoelectronic interactions, including the potential for intramolecular hydrogen bonding and the anomeric effect, which significantly influence its conformational preferences. This technical guide provides a comprehensive theoretical analysis of the conformational landscape of this compound, aimed at researchers, scientists, and professionals in drug development. Through a review of available, albeit limited, computational studies and analogous systems, we explore the relative stabilities of its primary conformers—chair, boat, and twist-boat—and elucidate the underlying energetic contributions. Detailed computational methodologies are outlined to provide a framework for further investigation. All quantitative data is summarized for comparative analysis, and key conformational pathways are visualized using Graphviz diagrams.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane derivatives, conformational analysis is a critical tool for understanding their reactivity, stability, and intermolecular interactions. This compound, the hydrate (B1144303) of cyclohexanone (B45756), is of particular interest. While geminal diols are often transient intermediates in aqueous solutions, their conformational preferences dictate their fleeting existence and potential interactions in a biological milieu. In the context of drug design and development, understanding the stable conformations of cyclic scaffolds is paramount for predicting binding affinities and designing molecules with optimal pharmacological profiles.

This whitepaper delves into the theoretical conformational analysis of this compound. While direct experimental data on its gas-phase or solution-phase conformations are scarce due to its equilibrium with cyclohexanone and water, computational chemistry offers a powerful lens through which to explore its structural dynamics. We will examine the principal conformers and the intricate balance of steric and electronic effects that govern their relative energies.

Conformational Isomers of this compound

Like cyclohexane itself, this compound can adopt several conformations, with the most notable being the chair, boat, and twist-boat forms. The presence of the geminal diol group at the C1 position introduces specific interactions that modify the relative stabilities of these conformers compared to the parent cyclohexane.

Chair Conformation

The chair conformation is generally the most stable for cyclohexane and its derivatives due to the minimization of angle and torsional strain. In this compound, the chair conformation places one hydroxyl group in an axial position and the other in an equatorial position. This arrangement is a consequence of the sp³ hybridization of the C1 carbon. The key factors influencing the stability of the chair conformer are:

-

Steric Interactions: The axial hydroxyl group can experience 1,3-diaxial interactions with the axial hydrogens on C3 and C5. The magnitude of this steric strain is a crucial determinant of the overall conformational energy.

-

Intramolecular Hydrogen Bonding: The proximity of the axial and equatorial hydroxyl groups allows for the possibility of intramolecular hydrogen bonding between them. This interaction can significantly stabilize the chair conformation by lowering its potential energy.

-

Anomeric Effect: The presence of two electronegative oxygen atoms on the same carbon atom can lead to a generalized anomeric effect. This stereoelectronic effect involves the donation of electron density from the lone pair of one oxygen atom into the antibonding σ* orbital of the C-O bond of the other oxygen. This interaction can influence bond lengths and angles, and contribute to the overall stability of the conformation.

Boat and Twist-Boat Conformations

The boat conformation of cyclohexane is significantly less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. In this compound, the flagpole interactions would involve one of the hydroxyl groups and a hydrogen atom on C4.

The twist-boat conformation is a more stable intermediate between two chair forms and is lower in energy than the true boat conformation. It alleviates some of the torsional and steric strain present in the boat form. For this compound, the twist-boat conformer would also feature different orientations of the hydroxyl groups, potentially allowing for different intramolecular hydrogen bonding patterns compared to the chair form.

Computational Methodologies

To obtain reliable quantitative data on the conformational isomers of this compound, quantum mechanical calculations are necessary. The following section outlines a typical computational protocol for such an analysis.

Geometry Optimization and Frequency Calculations

The initial step involves the construction of the 3D structures of the chair, boat, and twist-boat conformers of this compound. These initial geometries are then optimized to find the stationary points on the potential energy surface. A common and effective method for this is Density Functional Theory (DFT), particularly with the B3LYP functional. The choice of basis set is also crucial, with Pople-style basis sets such as 6-31G* or 6-311+G(d,p) providing a good balance between accuracy and computational cost.

Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Characterization of Stationary Points: Real (positive) frequencies indicate that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency signifies a transition state, which is often the case for the true boat conformation.

-

Thermodynamic Data: The frequency calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. These values are essential for calculating the relative energies of the conformers at a given temperature.

Example Protocol

A robust computational study of this compound conformations could employ the following protocol:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p) to adequately describe the electronic structure and potential hydrogen bonding.

-

Calculations:

-

Geometry optimization of the chair, boat, and twist-boat conformers.

-

Frequency calculations for each optimized geometry to confirm them as minima or transition states and to obtain thermodynamic data.

-

-

Analysis:

-

Calculation of relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the conformers.

-

Analysis of key geometric parameters such as bond lengths, bond angles, and dihedral angles.

-

Investigation of intramolecular hydrogen bonding through analysis of O-H bond lengths and the distance between the hydrogen of one hydroxyl group and the oxygen of the other.

-

Quantitative Data Summary

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Chair | 0.00 | 0.00 | 0.00 |

| Twist-Boat | ~5-7 | ~5-7 | ~5-7 |

| Boat (Transition State) | ~7-9 | ~7-9 | ~7-9 |

Note: These are estimated values. The actual values would depend on the specific level of theory and basis set used. The boat conformation is expected to be a transition state.

Table 2: Key Geometric Parameters of the Chair Conformation of this compound (Hypothetical)

| Parameter | Value |

| C1-O (axial) Bond Length | ~1.43 Å |

| C1-O (equatorial) Bond Length | ~1.42 Å |

| O-H (axial) Bond Length | ~0.97 Å |

| O-H (equatorial) Bond Length | ~0.96 Å |

| H(axial-OH)···O(equatorial) Distance | ~2.0 - 2.5 Å |

| C2-C1-C6 Angle | ~111° |

| O-C1-O Angle | ~112° |

| C6-C1-C2-C3 Dihedral Angle | ~-55° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups.

Visualization of Conformational Interconversion

The interconversion between the different conformers of this compound can be visualized as a pathway on a potential energy surface. The chair conformations represent the global energy minima, while the twist-boat conformations are local minima. The boat conformation acts as a transition state between the twist-boat forms.

Caption: Conformational interconversion pathway of this compound.

The following diagram illustrates the logical workflow for a theoretical conformational analysis of this compound.

"physical and chemical properties of Cyclohexane-1,1-diol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,1-diol, a geminal diol, exists in a dynamic equilibrium with its corresponding ketone, cyclohexanone (B45756), in the presence of water. This equilibrium heavily favors the ketone form, rendering the isolation of pure this compound challenging. Consequently, a comprehensive understanding of its properties is intrinsically linked to the study of its aqueous solutions and the factors governing the hydration of cyclohexanone. This guide provides a detailed overview of the known physical and chemical properties of this compound, including computed data and inferred spectral characteristics. Furthermore, it outlines the synthesis of this transient species and the crucial equilibrium that defines its existence.

Physical and Chemical Properties

Due to its transient nature, many of the physical properties of this compound are based on computational predictions rather than extensive experimental data. The available information is summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28553-75-5 | PubChem[1] |

| Canonical SMILES | C1CCC(CC1)(O)O | PubChem[1] |

| InChI | InChI=1S/C6H12O2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2 | PubChem[1] |

| InChIKey | PDXRQENMIVHKPI-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| LogP (Predicted) | 0.63140 | ChemSrc |

| PSA (Predicted) | 40.46000 | ChemSrc |

The Cyclohexanone-Cyclohexane-1,1-diol Equilibrium

The most critical chemical characteristic of this compound is its existence in a reversible equilibrium with cyclohexanone and water. This hydration reaction is characteristic of many aldehydes and ketones.[2][3]

The equilibrium for ketones, such as cyclohexanone, generally lies significantly to the left, favoring the carbonyl compound. This is due to the stabilizing effect of the alkyl groups attached to the carbonyl carbon.[3] The formation of the geminal diol is more favorable for aldehydes and ketones with electron-withdrawing groups adjacent to the carbonyl group.[3]

The reaction can be catalyzed by either acid or base.[3][4] Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.[3][4]

Synthesis

This compound is not typically synthesized and isolated as a pure compound due to its instability. Instead, it is generated in situ by the hydration of cyclohexanone in an aqueous medium.

Experimental Protocol: In Situ Generation of this compound

This protocol describes the general procedure for establishing the equilibrium between cyclohexanone and this compound in an aqueous solution for analytical purposes.

Materials:

-

Cyclohexanone (C₆H₁₀O)

-

Deionized Water (H₂O)

-

Optional: Acid catalyst (e.g., dilute HCl) or base catalyst (e.g., dilute NaOH)

-

NMR tube or appropriate vessel for analysis

Procedure:

-

Place a measured amount of cyclohexanone into the analytical vessel.

-

Add a desired volume of deionized water.

-

If catalysis is desired to speed up the attainment of equilibrium, add a small amount of dilute acid or base.

-

Agitate the mixture to ensure thorough mixing.

-

Allow the solution to stand for a period to reach equilibrium. The time required will depend on the temperature and the presence of a catalyst.

-

The resulting solution will contain cyclohexanone in equilibrium with this compound, which can then be analyzed using spectroscopic methods.

Spectral Data (Inferred)

Infrared (IR) Spectroscopy

-

Cyclohexanone: A strong, sharp absorption peak characteristic of the C=O stretch is observed around 1715 cm⁻¹.[5]

-

This compound (Expected): In a "wet" sample of cyclohexanone, the presence of the diol would be indicated by the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The intensity of the C=O peak would decrease proportionally to the concentration of the gem-diol at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of Cyclohexanone: The spectrum of cyclohexanone in a non-aqueous solvent shows two main multiplets: one around δ 2.3 ppm for the four protons alpha to the carbonyl group and another around δ 1.7-1.9 ppm for the remaining six protons.

-

¹H NMR in H₂O/D₂O (Expected for this compound): In an aqueous solution (D₂O to avoid the large water peak), the spectrum would be dominated by the signals of cyclohexanone. However, small peaks corresponding to the protons of this compound may be observable. The protons on the carbon bearing the hydroxyl groups would be deshielded and would likely appear at a different chemical shift compared to the methylene (B1212753) protons of cyclohexanone. The hydroxyl protons would exchange with D₂O and thus be invisible.

-

¹³C NMR of Cyclohexanone: The carbonyl carbon gives a characteristic signal in the downfield region, typically around 212 ppm.

-

¹³C NMR (Expected for this compound): The C1 carbon of the diol would be significantly shifted upfield compared to the carbonyl carbon of cyclohexanone, likely appearing in the range of 90-100 ppm, which is characteristic for a carbon atom bonded to two oxygen atoms.

Stability and Reactivity

The primary aspect of the stability and reactivity of this compound is its equilibrium with cyclohexanone. The diol is generally considered unstable and readily dehydrates to form the ketone.[6] This dehydration is the reverse of the formation reaction and is also catalyzed by acid or base.

Any reactions involving this compound would likely proceed through the more stable and abundant cyclohexanone intermediate.

Biological Activity

There is currently no significant information available in the scientific literature regarding the specific biological activity or signaling pathways of this compound. Research in this area is limited due to the compound's transient nature.

Conclusion

This compound is a geminal diol whose chemistry is dominated by its equilibrium with cyclohexanone in aqueous environments. While challenging to isolate and study in its pure form, its properties can be inferred from the behavior of aqueous cyclohexanone solutions. For researchers in drug development and related scientific fields, it is crucial to recognize the potential for gem-diol formation when working with ketones in aqueous or biological systems, as this can influence reaction pathways, solubility, and bioavailability. Further investigation into the thermodynamics and kinetics of the cyclohexanone hydration equilibrium could provide deeper insights into the transient yet potentially significant role of this compound in chemical and biological processes.

References

- 1. This compound | C6H12O2 | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgosolver.com [orgosolver.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. bartleby.com [bartleby.com]

- 6. "Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol" by Cheng Zhu, N. Fabian Kleimeier et al. [egrove.olemiss.edu]

Methodological & Application

Application Notes and Protocols: Cyclohexane-1,1-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,1-diol, a geminal diol, is the hydrated form of cyclohexanone (B45756). Unlike its isomers, cyclohexane-1,2-diol and cyclohexane-1,4-diol, which are stable and isolable compounds with diverse applications, this compound is generally unstable and exists in a dynamic equilibrium with cyclohexanone and water.[1][2][3] This equilibrium overwhelmingly favors the ketone form under standard conditions, with only trace amounts of the diol present.[4][5] Consequently, its direct use as a starting material in organic synthesis is limited. However, the transient formation of this compound is a crucial mechanistic step in various reactions of cyclohexanone in aqueous or protic media. Understanding the formation, stability, and reactivity of this geminal diol intermediate is essential for controlling the outcomes of such reactions. These application notes provide an overview of the chemistry of this compound, focusing on its role as a reactive intermediate, and present protocols where its formation is of key importance.

Physicochemical Properties and Equilibrium Data

This compound is formed by the nucleophilic addition of water to the carbonyl group of cyclohexanone. The equilibrium position is influenced by factors such as temperature, pressure, and the presence of acid or base catalysts.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |

| CAS Number | 28553-75-5 | --INVALID-LINK-- |

| Equilibrium Constant (Khyd)a | ~10-3 - 10-4 | Estimated from spectroscopic data |

a The equilibrium constant for the hydration of cyclohexanone (Khyd = [this compound]/[Cyclohexanone][H₂O]) is small, indicating that the ketone is the predominant species at equilibrium.

The Role of this compound in Organic Synthesis

While not used as an isolated reagent, the formation of this compound as a transient intermediate is fundamental to several synthetic transformations involving cyclohexanone.

Applications as a Reactive Intermediate:

-